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molecular formula C9H9NO2S B3038289 Cyclopropyl(4-nitrophenyl)sulfane CAS No. 851008-48-5

Cyclopropyl(4-nitrophenyl)sulfane

Cat. No. B3038289
M. Wt: 195.24 g/mol
InChI Key: UELKGKJGKADBOY-UHFFFAOYSA-N
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Patent
US09359306B2

Procedure details

Cyclopropanethiol in THF/diethyl ether was admixed in portions with sodium hydride and stirred at room temperature. 1-Fluoro-4-nitrobenzene was then added in portions. The mixture was stirred for 2 hours at 40° C. After cooling, the mixture was added to water and extracted with benzene (3×). The combined organic phases were concentrated by evaporation and the residue was purified by chromatography (hexane/acetic ester 95:5). (Yield: 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([SH:4])[CH2:3][CH2:2]1.[H-].[Na+].F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.O>C1COCC1.C(OCC)C>[CH:1]1([S:4][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
THF diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 40° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (hexane/acetic ester 95:5)

Outcomes

Product
Name
Type
Smiles
C1(CC1)SC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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